9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5
Brand Name: Vulcanchem
CAS No.: 1185100-63-3
VCID: VC0023630
InChI: InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)/i13D2,14D2,19D
SMILES: C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N
Molecular Formula: C23H25N5O4
Molecular Weight: 440.515

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5

CAS No.: 1185100-63-3

Cat. No.: VC0023630

Molecular Formula: C23H25N5O4

Molecular Weight: 440.515

* For research use only. Not for human or veterinary use.

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 - 1185100-63-3

Specification

CAS No. 1185100-63-3
Molecular Formula C23H25N5O4
Molecular Weight 440.515
IUPAC Name 2-amino-9-[[1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-yl]oxymethyl]-1H-purin-6-one
Standard InChI InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)/i13D2,14D2,19D
Standard InChI Key RMRKSAOEJZMVHB-URHBMTNZSA-N
SMILES C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator